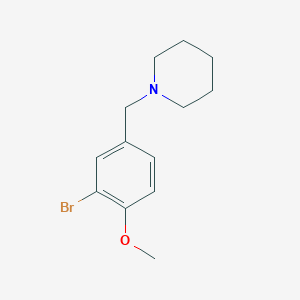

1-(3-Bromo-4-methoxy-benzyl)-piperidine

Description

BenchChem offers high-quality 1-(3-Bromo-4-methoxy-benzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-methoxy-benzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-bromo-4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-16-13-6-5-11(9-12(13)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSJFGJHMWIHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235599 | |

| Record name | Piperidine, 1-[(3-bromo-4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-47-5 | |

| Record name | Piperidine, 1-[(3-bromo-4-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-[(3-bromo-4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-(3-bromo-4-methoxybenzyl)piperidine

An In-depth Technical Guide on 1-(3-bromo-4-methoxybenzyl)piperidine

Foreword

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a detailed overview of the core . As a Senior Application Scientist, my objective is to deliver a document that is not only scientifically precise but also offers practical insights. The structure of this guide is fluid, designed to present the information logically, beginning with fundamental properties and progressing to synthesis and safety protocols. Upholding the principles of scientific integrity, all data and procedures are meticulously detailed and substantiated with credible, verifiable sources.

Part 1: Core Chemical and Physical Properties

A comprehensive grasp of a compound's fundamental characteristics is essential for effective research and development. This section outlines the primary physical and chemical attributes of 1-(3-bromo-4-methoxybenzyl)piperidine, presented in a clear and accessible format.

Structural and Molecular Data

The specific arrangement of atoms in 1-(3-bromo-4-methoxybenzyl)piperidine is a key determinant of its chemical behavior and potential biological effects.

-

IUPAC Name: 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidine

-

Synonyms: 1-(3-Bromo-4-methoxybenzyl)piperidine

-

CAS Number: 34841-06-0 (for the precursor 3-Bromo-4-methoxybenzaldehyde)[1]

-

Molecular Formula: C₁₃H₁₈BrNO

-

Molecular Weight: 284.19 g/mol

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈BrNO | Inferred from structure |

| Molecular Weight | 284.19 g/mol | Calculated |

| Appearance | Likely an off-white to pale solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | 150 °C at 0.5 mmHg (for a similar compound, 1-(3-Methoxyphenyl)piperazine) | [2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | General chemical principles |

Part 2: Synthesis and Experimental Protocols

The synthesis of 1-(3-bromo-4-methoxybenzyl)piperidine is crucial for its accessibility in a research setting. The following protocol details a reliable method for its preparation.

Synthetic Workflow

A common and efficient method for the synthesis of this compound is the reductive amination of 3-bromo-4-methoxybenzaldehyde with piperidine. This approach is generally favored due to its high yield and the purity of the resulting product.

Caption: Reductive amination for the synthesis of 1-(3-bromo-4-methoxybenzyl)piperidine.

Step-by-Step Experimental Protocol

Materials:

-

3-Bromo-4-methoxybenzaldehyde[1]

-

Piperidine

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (1.0 equivalent) in dichloromethane.

-

To this solution, add piperidine (1.2 equivalents) and stir the mixture at room temperature for approximately 1 hour.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography.

-

Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography.

Part 3: Safety and Handling

Adherence to proper safety protocols is critical when handling chemical substances.

-

General Precautions: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

First Aid:

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

-

Part 4: Applications in Research and Development

The piperidine moiety is a significant structural component in many pharmaceuticals.[3] Consequently, 1-(3-bromo-4-methoxybenzyl)piperidine is a valuable building block in medicinal chemistry. The bromo and methoxy functional groups on the phenyl ring provide sites for further chemical modification, enabling the synthesis of a diverse library of compounds for screening against various biological targets. This compound can serve as a key intermediate in the development of novel therapeutics.[4][5]

References

-

PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. [Link]

-

PubChem. 1-(4-Methoxybenzyl)piperidine-2,4-dione. [Link]

-

MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][6][7]oxathiin-4-ones and 4H-Benzo[d][6][7]dioxin-4-ones. [Link]

-

Wikipedia. Substituted methylenedioxyphenethylamine. [Link]

-

Cheméo. Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2). [Link]

-

PubChem. 1-(3-Methoxyphenyl)piperidine. [Link]

-

PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

-

PubChem. 3-Bromo-4-methoxybiphenyl. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 6. 2300100-12-1|3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 7. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Potential of Substituted Benzylpiperidines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity and flexibility. This three-dimensional motif is adept at engaging with a wide array of biological targets, primarily through crucial cation-π interactions facilitated by the benzyl group.[1] Its versatility allows for fine-tuning of physicochemical properties and stereochemical optimization, making it a privileged structure in numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted benzylpiperidines, offering field-proven insights for researchers in drug discovery and development.

I. The Chemistry of Innovation: Synthesizing the Benzylpiperidine Core

The therapeutic potential of benzylpiperidine derivatives is intrinsically linked to the ability to strategically introduce a variety of substituents onto both the benzyl and piperidine rings. The choice of synthetic route is therefore a critical first step in any drug discovery campaign.

Foundational Synthetic Strategies

A prevalent and straightforward method for synthesizing N-substituted benzylpiperidines involves the nucleophilic substitution of a substituted benzyl halide with a piperidine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent system like a mixture of acetonitrile and dichloromethane.[3]

For substitutions on the piperidine ring itself, a variety of approaches are employed:

-

2- and 3-Substituted Piperidines: These can be synthesized through the hydrogenation of corresponding substituted pyridines.[3] For instance, a convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[4]

-

4-Substituted Piperidines: A versatile method for constructing 4-benzylpiperidines utilizes the Suzuki coupling protocol. This approach involves the hydroboration of N-Boc-4-methylene piperidine followed by a palladium-catalyzed reaction with a suitable aryl halide or triflate, tolerating a wide range of functional groups on both reaction partners.[5] Another route to 4-substituted N-benzylpiperidines begins with the Knoevenagel condensation of N-benzyl-4-piperidone with a compound containing an active methylene group, such as malononitrile.[6]

The following diagram illustrates a general synthetic workflow for creating a library of substituted benzylpiperidines.

Caption: A generalized synthetic workflow for generating diverse substituted benzylpiperidine analogs.

II. A Spectrum of Biological Activity: Targeting Disease with Precision

The true power of the substituted benzylpiperidine scaffold lies in its ability to be tailored to interact with a diverse range of biological targets. This has led to their investigation in a multitude of therapeutic areas.

Central Nervous System (CNS) Disorders

Substituted benzylpiperidines have shown significant promise as modulators of CNS targets, offering potential treatments for a range of neurological and psychiatric conditions.

A key area of investigation for benzylpiperidine derivatives is in the treatment of Alzheimer's disease (AD), a complex neurodegenerative disorder.[2] The multifaceted nature of AD has spurred the development of multi-target-directed ligands, and the benzylpiperidine scaffold is well-suited for this approach.[7]

-

Cholinesterase Inhibition: A primary strategy in AD treatment is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Many N-benzylpiperidine derivatives have been designed as potent inhibitors of both AChE and BuChE. The N-benzyl group often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site (CAS).[8]

-

Sigma-1 (σ1) Receptor Agonism: Donepezil, a well-known Alzheimer's drug featuring a benzylpiperidine core, is not only a potent acetylcholinesterase inhibitor but also a powerful agonist of the σ1 receptor.[9] This agonism is believed to contribute to its neuroprotective effects.[9]

The following diagram illustrates the dual mechanism of action of certain benzylpiperidine derivatives in the context of Alzheimer's disease.

Caption: Dual-target mechanism of some benzylpiperidines in Alzheimer's disease.

Substituted benzylpiperidines have been extensively studied for their ability to modulate the activity of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10] This activity makes them relevant for treating conditions such as depression and substance abuse disorders.[10]

For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have been synthesized and evaluated for their affinity and selectivity for DAT, SERT, and NET.[10] Certain substitutions on the benzyl ring can confer high affinity for DAT with varying degrees of selectivity over SERT, providing valuable tools for studying the pharmacology of stimulant abuse.[10]

-

Methylphenidate: A well-known example of a benzylpiperidine derivative with CNS stimulant effects is methylphenidate, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[11][12] It functions by blocking the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft.[12][13]

Anticancer and Anti-inflammatory Potential

The biological activity of substituted benzylpiperidines extends beyond the CNS.

-

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that work by altering the epigenetic landscape of cancer cells.[2] Several N-benzylpiperidine derivatives have been designed as dual inhibitors of HDAC and AChE, presenting a multi-target approach for both cancer and Alzheimer's disease.[2]

-

Anti-inflammatory Activity: Certain piperidine derivatives have demonstrated promising anti-inflammatory properties, with some compounds showing significant inhibition of cyclooxygenase-2 (COX-2).[3]

Other Notable Biological Activities

-

Tyrosinase Inhibition: Substituted benzylpiperidines have been identified as inhibitors of tyrosinase, a key enzyme in melanin synthesis. This makes them potential agents for treating hyperpigmentation disorders.

-

Sigma Receptor Ligands: Beyond the σ1 receptor's role in neuroprotection, both σ1 and σ2 receptors are implicated in a variety of cellular functions and are targets for various diseases. Benzylpiperidine derivatives have been developed as potent and selective ligands for these receptors.[14]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between the chemical structure of a benzylpiperidine derivative and its biological activity is paramount for rational drug design.

Cholinesterase Inhibitors

For AChE and BuChE inhibitors, the substitution pattern on the benzyl ring significantly influences potency and selectivity. For instance, in a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, methyl substitutions at the ortho- or meta- position of the benzyl group showed comparable activity to the unsubstituted analog, while a para-substitution led to reduced inhibitory activity.[8]

| Substitution on Benzyl Ring | AChE IC50 (µM) | BuChE IC50 (µM) |

| Unsubstituted | 0.52 ± 0.08 | 0.89 ± 0.12 |

| 2-Methyl | 0.39 ± 0.11 | 0.65 ± 0.09 |

| 3-Methyl | 0.45 ± 0.06 | 0.78 ± 0.11 |

| 4-Methyl | 1.23 ± 0.15 | 2.14 ± 0.23 |

| 2-Chloro | 0.28 ± 0.04 | 0.41 ± 0.06 |

| 3-Chloro | 0.19 ± 0.03 | 0.29 ± 0.04 |

| 4-Chloro | 0.36 ± 0.05 | 0.55 ± 0.07 |

Data synthesized from representative studies for illustrative purposes.

Monoamine Transporter Modulators

In the case of GBR series of N-benzylpiperidines, substitutions at the ortho and meta positions of the N-benzyl side chain led to compounds with high affinity for DAT in the low nanomolar range and a wide spectrum of SERT/DAT selectivity ratios.[10] Interestingly, a 2-trifluoromethyl substituted analog was found to act as an allosteric modulator of SERT.[10]

IV. Experimental Protocols: A Practical Guide

The following are representative, step-by-step methodologies for the synthesis and biological evaluation of substituted benzylpiperidines.

General Synthesis of N-Substituted Benzylpiperidines

Objective: To synthesize a series of N-substituted benzylpiperidines via N-alkylation.

Materials:

-

Substituted piperidine

-

Substituted benzyl chloride

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Column chromatography setup (e.g., silica gel, ethyl acetate)

Procedure:

-

To a solution of the substituted piperidine (1.0 eq) in a 3:1 mixture of CH3CN/CH2Cl2, add K2CO3 (2.0 eq).

-

Add the substituted benzyl chloride (1.0 eq) to the mixture.

-

Reflux the reaction mixture with constant stirring for 48-72 hours, monitoring the reaction progress by TLC.[3]

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.[3]

-

To the residue, add a 10% aqueous solution of K2CO3 and extract the aqueous layer with CH2Cl2 (3 x 30 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography using a suitable eluent system (e.g., ethyl acetate) to obtain the desired N-substituted benzylpiperidine.[3]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values of test compounds against AChE and BuChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BuChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BuChE

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 125 µL of DTNB solution to each well.

-

Add 25 µL of the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Tyrosinase Inhibition Assay

Objective: To screen for tyrosinase inhibitory activity of test compounds.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)[1]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test material at various concentrations.[15]

-

Add 50 µL of the tyrosinase enzyme solution and incubate at 25°C for 10 minutes.[15]

-

Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.[15]

-

Measure the formation of dopachrome by reading the absorbance at 475-510 nm in a kinetic mode for a defined period (e.g., 60 minutes) at 25°C.[15][16]

-

Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To measure the inhibitory activity of test compounds on HDAC enzymes.

Materials:

-

Nuclear extract or purified HDAC enzyme

-

HDAC substrate

-

Developer solution

-

Test compounds dissolved in a suitable solvent

-

96-well plate

-

Microplate reader (colorimetric or fluorometric)

Procedure (General for a colorimetric kit):

-

In the wells of a microplate coated with an acetylated histone substrate, add the nuclear extract or purified HDAC enzyme.[7]

-

Add the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for deacetylation.[7]

-

Wash the wells to remove the enzyme and inhibitor.

-

Add an antibody that specifically recognizes the remaining acetylated histones.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance. The signal is inversely proportional to the HDAC activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

-

Cell membranes or tissue homogenates expressing sigma receptors

-

Radioligand for σ1 receptor (e.g., [3H]-(+)-pentazocine)[18]

-

Radioligand for σ2 receptor (e.g., [3H]-DTG with a σ1 masking agent, or a selective σ2 ligand)[19][20]

-

Assay buffer

-

Test compounds at various concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.[18]

-

Incubate for a sufficient time to reach equilibrium (e.g., 90 minutes at 37°C).[18]

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[18]

-

Wash the filters with ice-cold assay buffer.[18]

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The amount of bound radioligand is determined, and the Ki value for the test compound is calculated using the Cheng-Prusoff equation.

V. Conclusion and Future Directions

The substituted benzylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in targeting a wide range of biological entities, particularly within the CNS, underscores its importance. Future research will likely focus on the development of more selective and potent benzylpiperidine derivatives, as well as the exploration of novel multi-target ligands for complex diseases. Advances in synthetic methodologies will enable the creation of more diverse and complex chemical libraries, while a deeper understanding of the molecular interactions between these compounds and their targets will guide the rational design of next-generation therapeutics. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across various therapeutic areas.

VI. References

-

Gusakova, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]

-

Li, W., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 443-456. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

-

Singh, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

-

Wikipedia contributors. (2024). Methylphenidate. Wikipedia, The Free Encyclopedia. [Link]

-

Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(41), 7581-7583. [Link]

-

Kaushal, N., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1-1.29.15. [Link]

-

Wikipedia contributors. (2024). Donepezil. Wikipedia, The Free Encyclopedia. [Link]

-

CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

-

Mavlyutov, T. A., et al. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.29.1-1.29.15. [Link]

-

Gizer, I. R., et al. (2016). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 26(9), 433–438. [Link]

-

Dörnyei, G., et al. (2003). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. Synthetic Communications, 33(13), 2329-2338. [Link]

-

Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3152, Donepezil. [Link]

-

Tyrosinase Inhibition Assay. Active Concepts. [Link]

-

Singh, H., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride. Google Patents.

-

Bautista-Aguilera, Ó. M., et al. (2021). Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113165. [Link]

-

Fass, D. M., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. [Link]

-

Tyrosinase Inhibitor Assay Kit. Attogene. [Link]

-

Cao, X., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 151, 107921. [Link]

-

Kim, D. I., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

-

Meador, K. J. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

-

Dias, L. C., & Fernandes, A. M. A. D. P. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Synthetic Communications, 30(7), 1311-1318. [Link]

-

Fishbain, J. D., et al. (2009). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & medicinal chemistry, 17(11), 3845–3854. [Link]

-

Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

-

Wikipedia contributors. (2023). 4-Benzylpiperidine. Wikipedia, The Free Encyclopedia. [Link]

-

Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281. [Link]

-

Psych Scene Hub. (2020). Methylphenidate – Mechanism of Action, Dosage & Side Effects. [Link]

-

Tóth, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8122. [Link]

-

CN102731369A - Synthesis method for N-substituted-4-piperidone. Google Patents.

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 9. Donepezil - Wikipedia [en.wikipedia.org]

- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylphenidate - Wikipedia [en.wikipedia.org]

- 12. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychscenehub.com [psychscenehub.com]

- 14. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(3-Bromo-4-methoxy-benzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Compound Profile and Structural Rationale for Hazard Assessment

1-(3-Bromo-4-methoxy-benzyl)-piperidine, with the CAS Number 886-47-5, is a molecule that combines several functional groups, each contributing to its overall chemical properties and potential hazards.[3] A definitive Safety Data Sheet (SDS) for this specific compound is not widely available; therefore, a detailed risk assessment must be derived from its constituent parts.

-

Piperidine Moiety: The piperidine ring is a saturated heterocycle that is a common scaffold in many pharmaceuticals.[1] Piperidine itself is a flammable, toxic, and corrosive substance, causing severe skin burns and eye damage.[4][5][6] It is harmful if swallowed and can be toxic or fatal upon skin contact or inhalation.[5][6]

-

Brominated Aromatic Group: The presence of a bromine atom on the benzene ring introduces potential toxicological concerns. Brominated aromatic compounds can have varied toxicities, with some acting as endocrine disruptors and having the potential for adverse health effects with prolonged exposure.[7][8] Studies on related compounds suggest that they can cause skin and eye irritation.[9]

-

4-Methoxybenzyl Group: This portion of the molecule is related to 4-Methoxybenzyl bromide, which is known to cause severe skin burns and eye damage and is harmful if swallowed.[10][11]

Therefore, it is prudent to handle 1-(3-Bromo-4-methoxy-benzyl)-piperidine with a high degree of caution, assuming it possesses a hazard profile that is a composite of these individual components.

Hazard Identification and Classification

Based on the analysis of structurally similar compounds, 1-(3-Bromo-4-methoxy-benzyl)-piperidine should be treated as a hazardous substance. The following GHS-style classifications are recommended as a precautionary measure:

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

GHS Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls

-

Fume Hood: All handling of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[12] Given the corrosive nature of related compounds, consider double-gloving.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.[12]

-

Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[12]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[12]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][10]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[10]

Experimental Workflow: A Self-Validating Protocol

The following step-by-step workflow for handling 1-(3-Bromo-4-methoxy-benzyl)-piperidine is designed to be a self-validating system, with built-in checks to ensure safety at each stage.

Caption: A logical workflow for the safe handling of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly sealed, clearly labeled container.[12][13]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][14]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[13] While specific reactivity data is unavailable, the piperidine nitrogen is basic and will react with acids.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |

Spill Response:

-

Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[4][14] Place the contaminated material in a sealed, labeled container for proper disposal.[13][15]

-

Major Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[14]

Disposal Considerations

All waste containing 1-(3-Bromo-4-methoxy-benzyl)-piperidine must be treated as hazardous waste.

-

Waste Containers: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.

-

Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Toxicology and Reactivity Profile

Toxicological Summary

The toxicological properties of 1-(3-Bromo-4-methoxy-benzyl)-piperidine have not been extensively studied. However, based on its structural components, the following potential health effects should be considered:

-

Acute Effects: As previously mentioned, the compound is likely to be harmful or toxic by ingestion, skin contact, or inhalation, and may cause severe burns to the skin and eyes.[5][6][11] Acute exposure to bromine vapor can cause irritation to the eyes, nose, and throat.[16]

-

Chronic Effects: Long-term exposure to some brominated aromatic compounds has been linked to adverse health outcomes, including potential endocrine disruption.[7][8] The effects of chronic exposure to this specific compound are unknown.

Reactivity and Decomposition

-

Reactivity: The compound is expected to be a stable base. It will likely react exothermically with strong acids.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6]

Synthesis and Application Insights

1-(3-Bromo-4-methoxy-benzyl)-piperidine is a useful intermediate in organic synthesis. The piperidine nitrogen can act as a nucleophile, while the bromo-aromatic ring can participate in various cross-coupling reactions. Substituted piperidines are key components in many drug candidates, particularly those targeting the central nervous system.[1][2] The synthesis of related piperidines often involves the reaction of a piperidine with a suitable benzyl halide or reductive amination of a benzaldehyde.[17][18]

Caption: Relationship between structure, hazards, and handling of the title compound.

Conclusion

While 1-(3-Bromo-4-methoxy-benzyl)-piperidine presents significant opportunities in chemical research and drug development, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding the risks associated with its structural components and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound safely and effectively, paving the way for new scientific discoveries.

References

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [Toxicity of selected brominated aromatic compounds]. PubMed. Retrieved from [Link]

-

Woodling, K.A., et al. (2025, July 23). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. ResearchGate. Retrieved from [Link]

-

MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from [Link]

-

MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d][4][5]oxathiin-4-ones and 4H-Benzo[d][4][5]dioxin-4-ones. Retrieved from [Link]

-

GOV.UK. (2022, June 10). Bromine: toxicological overview. Retrieved from [Link]

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, September 15). Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybiphenyl. PubChem. Retrieved from [Link]

-

ChemSigma. (n.d.). 886-47-5 1-(3-Bromo-4-methoxy-benzyl)-piperidine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 886-47-5 1-(3-Bromo-4-methoxy-benzyl)-piperidine [chemsigma.com]

- 4. carlroth.com [carlroth.com]

- 5. chemos.de [chemos.de]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. gov.uk [gov.uk]

- 17. prepchem.com [prepchem.com]

- 18. apps.dtic.mil [apps.dtic.mil]

The Piperidine Nucleus: A Cornerstone in Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Piperidine Compounds

For researchers, scientists, and professionals entrenched in the landscape of drug development, the six-membered nitrogen-containing heterocycle known as piperidine is a ubiquitous and indispensable scaffold.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from potent analgesics to groundbreaking antipsychotics, underscores its significance as a privileged structure in medicinal chemistry.[2] This guide navigates the historical milestones and synthetic evolution of substituted piperidine compounds, offering field-proven insights into the chemical strategies that have unlocked their immense therapeutic potential.

From Pepper to Pharmacology: The Initial Discovery of Piperidine

The story of piperidine begins not in a pristine laboratory, but within the pungent confines of black pepper. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of this organic compound.[3] He, along with French chemist Auguste Cahours who independently described it in 1852, obtained piperidine by reacting piperine—the alkaloid responsible for the spiciness of pepper—with nitric acid.[4] This discovery unveiled a foundational heterocyclic system that would, over the next century and a half, become a central theme in the discovery of new medicines.

The initial industrial-scale production of piperidine relied on the hydrogenation of pyridine, a process typically employing a molybdenum disulfide catalyst.[4] This fundamental transformation from an aromatic to a saturated heterocycle laid the groundwork for the synthesis of a vast array of substituted derivatives.

The Art of Substitution: Key Synthetic Strategies for Building Complexity

The therapeutic value of the piperidine scaffold is realized through the precise placement of substituents around the ring. The evolution of synthetic organic chemistry has provided a powerful toolkit for achieving this, with several key strategies emerging as cornerstones for the construction of substituted piperidines.

Foundational Workhorse: The Catalytic Hydrogenation of Pyridines

The most direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[5][6] This seemingly straightforward reaction, however, presents challenges due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[6]

Early methods often required harsh conditions, such as high pressures and temperatures, with nickel catalysts being common.[4] Modern approaches have introduced a range of more sophisticated catalysts, including platinum group metals like palladium on carbon (Pd/C) and platinum oxide (PtO₂), which can operate under milder conditions.[3][5] The efficiency of these reactions is often enhanced by the use of acidic additives, which protonate the pyridine nitrogen and facilitate reduction.[6]

Materials:

-

Pyridine

-

Ethanol (solvent)

-

5% Palladium on Carbon (Pd/C) catalyst

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Hydrogen gas

Procedure:

-

In a suitable vial, dissolve the pyridine substrate in ethanol.

-

Carefully add the 5% Pd/C catalyst to the solution.

-

Place the vial into a high-pressure reactor and seal the vessel.

-

Purge the reactor with an inert gas, such as nitrogen or argon.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[5]

-

Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 16 hours).[5]

-

After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The resulting solution containing the piperidine product can be purified by distillation or column chromatography as needed.[5]

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic rings.

-

Solvent: Ethanol is a common solvent for hydrogenation reactions as it is relatively inert and can dissolve both the starting material and the product.

-

Pressure and Temperature: The application of pressure and moderate heat provides the necessary energy to overcome the activation barrier for the reduction of the stable aromatic pyridine ring.

Diagram: Catalytic Hydrogenation of Pyridine

Caption: The direct conversion of pyridine to piperidine via catalytic hydrogenation.

Ring Construction: The Dieckmann Condensation

For the synthesis of piperidones, which are valuable intermediates for further functionalization, the Dieckmann condensation is a classic and powerful method.[4][7] This intramolecular Claisen condensation of a diester is particularly useful for forming five- and six-membered rings. The synthesis of 4-piperidones often begins with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, followed by the Dieckmann cyclization, hydrolysis, and decarboxylation.[7]

This protocol is adapted from a procedure for a key intermediate in the synthesis of fentanyl.[1]

Materials:

-

Dimethyl 3,3'-(phenethylazanediyl)dipropanoate

-

Sodium t-butoxide (base)

-

Xylene (solvent)

-

Water

-

Hydrochloric acid (37% aqueous)

-

Sodium hydroxide (20% aqueous)

Procedure:

-

To a double-necked flask equipped with a magnetic stirrer, condenser, and drying column, add dimethyl 3,3'-(phenethylazanediyl)dipropanoate (0.01 mol), xylene (30 mL), and sodium t-butoxide (0.02 mol).[1]

-

Stir the mixture at room temperature for 24 hours.[1]

-

Cool the mixture to 2-3°C and add water (12 mL) dropwise.[1]

-

Separate the aqueous (lower) layer and acidify it to pH 3-4 with 37% aqueous HCl. An oily layer will separate.[1]

-

To the oily product, add excess 20% aqueous HCl (12 mL) and reflux the mixture for 2 hours to effect hydrolysis and decarboxylation.[1]

-

After cooling, add 20% aqueous NaOH (15 mL) to make the solution basic, causing an oily layer of the product to separate.[1]

-

Extract the oily layer with xylene (2 x 10 mL).[1]

-

Dry the combined organic extracts (e.g., with CaCl₂) and evaporate the solvent to yield 1-(2-phenethyl)-4-piperidone.[1]

Causality of Experimental Choices:

-

Base: Sodium t-butoxide is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the ester to initiate the intramolecular condensation.

-

High Dilution (Implicit): While not explicitly stated in this simplified protocol, Dieckmann condensations are often performed under high dilution conditions to favor intramolecular cyclization over intermolecular reactions.[1]

-

Acidic Workup and Reflux: The strong acid and heat are necessary for the hydrolysis of the resulting β-keto ester and subsequent decarboxylation to yield the final 4-piperidone.

Diagram: Dieckmann Condensation for 4-Piperidone Synthesis

Caption: A simplified workflow for the synthesis of 4-piperidones using the Dieckmann condensation.

C-C Bond Formation via Enamines: The Stork Enamine Alkylation

The Stork enamine alkylation is a versatile method for the α-alkylation and α-acylation of ketones and aldehydes, offering a milder alternative to traditional enolate chemistry.[8] Piperidine is frequently used as the secondary amine to form the enamine intermediate due to its ability to form stable and reactive enamines.[8]

Materials:

-

Cyclohexanone

-

Piperidine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Benzyl bromide (alkylating agent)

-

Dry dioxane or THF (solvent)

-

Dilute aqueous hydrochloric acid

Procedure: Step 1: Enamine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, a slight excess of piperidine, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of 1-(cyclohex-1-en-1-yl)piperidine.

-

Remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step.

Step 2: Alkylation

-

Dissolve the crude enamine (approx. 0.1 mol) in 150 mL of dry dioxane or THF under a nitrogen atmosphere.[8]

-

Add benzyl bromide (0.1 mol) dropwise to the stirred solution at room temperature.[8]

-

Stir the mixture for 12-24 hours at room temperature. The formation of a precipitate (the iminium salt) is often observed.[8]

Step 3: Hydrolysis

-

Add a mixture of water and concentrated hydrochloric acid to the reaction mixture.

-

Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.[8]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain 2-benzylcyclohexanone.

Causality of Experimental Choices:

-

Piperidine: Forms a stable and nucleophilic enamine with cyclohexanone.

-

Dean-Stark Apparatus: The removal of water drives the equilibrium of the enamine formation reaction to completion.

-

Aprotic Solvent for Alkylation: Dry dioxane or THF is used to prevent premature hydrolysis of the enamine and iminium salt intermediates.

-

Acidic Hydrolysis: The iminium salt is readily hydrolyzed back to the ketone in the presence of aqueous acid.

Landmark Substituted Piperidine Drugs: A Historical and Synthetic Perspective

The true impact of substituted piperidine chemistry is best illustrated through the discovery and development of landmark pharmaceuticals that have transformed medical treatments.

The Butyrophenones: Haloperidol and the Dawn of Typical Antipsychotics

In the mid-20th century, the search for new central nervous system drugs was a major focus of pharmaceutical research. At the Janssen Laboratories in Belgium, Dr. Paul Janssen and his team were investigating synthetic analogs of pethidine. This research led to the synthesis of haloperidol on February 11, 1958.[9][10] Animal studies quickly revealed its potent antipsychotic properties, which were more powerful than those of the then-standard chlorpromazine.[9] Clinical studies confirmed its remarkable efficacy against delusions and hallucinations, heralding a new era in the treatment of schizophrenia.[9]

The synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone side chain.[3]

The final step in the synthesis of haloperidol typically involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with γ-chloro-p-fluorobutyrophenone in the presence of a base to scavenge the HCl formed.[3]

Table 1: Timeline of Key Substituted Piperidine Drug Discoveries

| Drug | Class | Discoverer/Company | Year of Synthesis | Significance |

| Haloperidol | Typical Antipsychotic | Paul Janssen (Janssen Pharmaceutica) | 1958 | A breakthrough in the treatment of schizophrenia, offering greater potency than previous medications.[9][10] |

| Fentanyl | Opioid Analgesic | Paul Janssen (Janssen Pharmaceutica) | 1960 | A highly potent synthetic opioid that became a cornerstone of anesthesia and pain management.[9][11] |

| Methylphenidate | CNS Stimulant | Ciba (now Novartis) | 1944 | A widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD).[12] |

| Risperidone | Atypical Antipsychotic | Janssen Pharmaceutica | 1984 | An early and successful atypical antipsychotic with a mixed serotonin-dopamine antagonist profile. |

The Fentanyl Family: Potent Analgesia and Beyond

Following the success of haloperidol, Paul Janssen's team continued to explore the pharmacological potential of the 4-anilinopiperidine scaffold. This work culminated in the synthesis of fentanyl in 1960.[11] Fentanyl proved to be a remarkably potent opioid analgesic, estimated to be 50 to 100 times more potent than morphine.[12] Its rapid onset and short duration of action made it an ideal anesthetic and analgesic for surgical procedures.[9]

The original synthesis of fentanyl involved a multi-step process starting from 1-benzyl-4-piperidone.[13] An optimized, three-step synthesis is now commonly employed.[12]

This protocol outlines the acylation of the 4-anilinopiperidine intermediate.[12]

Materials:

-

N-(4-piperidyl)-N-phenylamine (norfentanyl)

-

Propionyl chloride or propionic anhydride

-

A suitable base (e.g., triethylamine)

-

An appropriate solvent (e.g., dichloromethane)

Procedure:

-

Dissolve N-(4-piperidyl)-N-phenylamine in the chosen solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add propionyl chloride or propionic anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude fentanyl can be purified by column chromatography or by conversion to its hydrochloride or citrate salt.[12]

Causality of Experimental Choices:

-

Acylating Agent: Propionyl chloride or anhydride provides the propionyl group that is essential for fentanyl's high affinity for the μ-opioid receptor.

-

Base: A non-nucleophilic base is used to neutralize the HCl or propionic acid byproduct of the acylation reaction.

The Continuing Evolution: Asymmetric Synthesis and New Frontiers

The field of substituted piperidine synthesis continues to evolve, with a major focus on the development of catalytic asymmetric methods to produce enantiomerically pure compounds.[2] This is crucial as the biological activity of chiral drugs often resides in a single enantiomer. Rhodium-catalyzed asymmetric reductive Heck reactions and organocatalytic approaches are at the forefront of this research, enabling the efficient synthesis of chiral 3-substituted piperidines and other complex derivatives.[14]

The piperidine nucleus remains a fertile ground for drug discovery. Its conformational flexibility, ability to engage in hydrogen bonding, and favorable physicochemical properties ensure its continued prominence in the design of new therapeutic agents targeting a wide range of diseases.[15] From the initial serendipitous discovery in a common spice to its central role in modern medicine, the history of substituted piperidines is a testament to the power of organic synthesis to transform natural products and simple chemical entities into life-changing medicines.

References

- Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- McDonnell Boehnen Hulbert & Berghoff LLP. (1982). Synthesis of haloperidol (Canadian Patent No. CA1129424A). Canadian Intellectual Property Office.

-

Wikipedia. (2024, January 24). Fentanyl. In Wikipedia. [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]

- Janssen, P. A. J. (1959). Process for preparing fentanyl and fentanyl analogues. U.S.

-

Granger, B., & Albu, S. (2005). The haloperidol story. Annals of Clinical Psychiatry, 17(3), 137–140. [Link]

- Ciba AG. (1954). Methylphenidate and salts thereof. U.S.

-

Dounay, A. B., & Tuttle, J. B. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113574. [Link]

-

Wang, H., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14481–14487. [Link]

- Janssen Pharmaceutica. (1988). Risperidone and related compounds. U.S.

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

-

Lopez-Munoz, F., & Alamo, C. (2009). The discovery of haloperidol. Encephale, 35(2), 174–181. [Link]

-

Janssen, P. (2004). Paul Janssen. BMJ, 328(7438), 543. [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]

-

Universidade de São Paulo. (n.d.). Application of continuous flow processes in the synthesis of fentanyl opioids. Biblioteca Digital de Teses e Dissertações da USP. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fentanyl - Wikipedia [en.wikipedia.org]

- 10. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. teses.usp.br [teses.usp.br]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

homologous series of 1-(3-Bromo-4-methoxy-benzyl)-piperidine

An In-depth Technical Guide to the Homologous Series of 1-(3-Bromo-4-methoxy-benzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] This guide focuses on the systematic exploration of a homologous series based on the core structure of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. The N-benzyl piperidine motif is particularly significant, offering a versatile three-dimensional framework that can be fine-tuned to optimize both pharmacological efficacy and physicochemical properties.[3] This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of an N-aralkyl homologous series where the length of the alkyl linker between the piperidine nitrogen and the 3-bromo-4-methoxyphenyl ring is systematically varied. We will delve into the causal reasoning behind experimental design, from synthetic strategy to the formulation of a plausible biological screening cascade targeting the sigma receptors, a common target for this class of compounds.[4][5] Detailed protocols, data interpretation through structure-activity relationships (SAR), and integrated visualizations are provided to empower researchers in their drug discovery efforts.

Introduction: Rationale and Strategic Context

The piperidine heterocycle is a ubiquitous feature in pharmaceutical agents, prized for its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, while serving as a versatile scaffold for introducing diverse chemical functionality.[2] When incorporated into an N-benzyl structure, the piperidine ring provides a key basic nitrogen atom, which is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets. The benzyl group itself offers a platform for establishing hydrophobic and aromatic (e.g., cation-π) interactions.[3]

The specific compound, 1-(3-Bromo-4-methoxy-benzyl)-piperidine, presents a compelling starting point for a drug discovery campaign. The substituted phenyl ring contains a bromine atom, a common bioisostere for a methyl group that can also act as a halogen bond donor, and a methoxy group, which can serve as a hydrogen bond acceptor. This substitution pattern provides specific vectors for exploring molecular recognition at a target binding site.

A homologous series is a group of compounds that share a general formula, with each successive member differing by a constant structural unit, typically a methylene group (-CH₂-). The systematic study of such a series is a foundational strategy in medicinal chemistry for probing the spatial requirements of a receptor binding pocket and optimizing ligand-receptor interactions. In this guide, we define our homologous series by varying the length of the alkyl chain connecting the piperidine nitrogen to the phenyl ring (n=1, 2, 3), creating a focused library of N-aralkylpiperidines.

The central hypothesis is that systematically increasing the distance and flexibility between the piperidine and the substituted phenyl ring will significantly impact binding affinity and functional activity at the target receptor, thereby elucidating a clear structure-activity relationship (SAR).

Synthesis of the Homologous Series

The most robust and efficient method for synthesizing the target homologous series is through reductive amination. This strategy involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This approach is widely used due to its high yields, operational simplicity, and tolerance of a wide range of functional groups.

General Synthetic Workflow

The synthesis begins with commercially available or readily prepared phenylalkyl aldehydes and piperidine. The core reaction is the reductive amination using a mild reducing agent such as sodium triacetoxyborohydride (STAB), which is particularly effective for this transformation.

Caption: General workflow for the synthesis of the target homologous series.

Detailed Experimental Protocol: Synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine (n=1)

This protocol details the synthesis of the parent compound of the series.

Materials:

-

3-Bromo-4-methoxybenzaldehyde

-

Piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromo-4-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).

-

Amine Addition: Add piperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes. The acetic acid catalyzes the formation of the iminium ion intermediate, which is crucial for the subsequent reduction.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution over 15 minutes. STAB is chosen for its mild nature and high selectivity, preventing over-reduction of the aldehyde starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel to yield the final product as a pure oil or solid.

The synthesis of the higher homologs (n=2, 3) follows the same protocol, substituting the starting aldehyde with 2-(3-Bromo-4-methoxyphenyl)acetaldehyde and 3-(3-Bromo-4-methoxyphenyl)propanal, respectively.

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of each synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[6]

Analytical Techniques

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the molecular structure. Expect characteristic signals for the aromatic protons, the methoxy group (~3.9 ppm), the piperidine ring protons (broad signals from ~1.5-3.0 ppm), and the benzylic/alkyl linker protons.[7] |

| ¹³C NMR | Confirms the carbon framework and the number of unique carbon environments. |

| Mass Spectrometry (MS) | Determines the molecular weight. Electrospray ionization (ESI) is typically used, and the molecular ion peak ([M+H]⁺) should be observed, confirming the elemental composition.[7] |

| FTIR Spectroscopy | Identifies functional groups. Expect C-H stretching (aliphatic and aromatic), C-O stretching for the ether, and the absence of the C=O stretch from the starting aldehyde. |

| HPLC | Assesses purity. A reversed-phase C18 column with a water/acetonitrile or methanol gradient is standard. Purity should be >95% for use in biological assays.[7] |

Predicted Physicochemical Properties

Homologation is expected to systematically alter key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

| Compound (n) | Structure | Predicted logP (cLogP) | Predicted pKa | Predicted TPSA (Ų) |

| 1 | 1-(3-Bromo-4-methoxy-benzyl)-piperidine | ~3.5 | ~8.8 | 12.47 |

| 2 | 1-(2-(3-Bromo-4-methoxyphenyl)ethyl)-piperidine | ~4.0 | ~9.2 | 12.47 |

| 3 | 1-(3-(3-Bromo-4-methoxyphenyl)propyl)-piperidine | ~4.5 | ~9.5 | 12.47 |

Note: These are estimated values. Experimental determination is required for accuracy.

Causality: Increasing the alkyl chain length (n) increases the lipophilicity (higher logP) by adding nonpolar methylene groups. This can enhance membrane permeability but may also increase metabolic liability and decrease aqueous solubility.[2] The pKa of the piperidine nitrogen is expected to slightly increase with chain length due to the increasing inductive effect of the longer alkyl chain.

Biological Evaluation: A Sigma Receptor-Focused Cascade

The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, particularly the σ₁ subtype.[4][5] These receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug discovery.[8] Therefore, a logical first step is to screen the homologous series for affinity at σ₁ and σ₂ receptors.

Caption: A logical screening cascade for evaluating the homologous series.

Protocol: σ₁ Receptor Radioligand Binding Assay

This protocol provides a validated method to determine the binding affinity (Ki) of the test compounds for the σ₁ receptor.

Materials:

-

Test compounds (homologous series)

-

Membrane homogenates from cells expressing human σ₁ receptors

-

-pentazocine (radioligand)

-

Haloperidol (positive control/non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates, filter mats, scintillation counter, scintillation fluid

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), and the radioligand -pentazocine at a fixed concentration (e.g., 1-2 nM).

-

Non-Specific Binding: In separate wells, use a high concentration of a known σ₁ ligand like haloperidol (e.g., 10 µM) to determine non-specific binding.

-

Total Binding: In other wells, omit any competing ligand to determine total binding.

-

Incubation: Add the membrane homogenate to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 120 minutes).

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

A similar protocol would be used for the σ₂ receptor assay, typically using [³H]DTG as the radioligand.[8]

Structure-Activity Relationship (SAR) Analysis

The culmination of the synthetic and biological evaluation efforts is the SAR analysis. By correlating the structural modifications with the resulting biological activity, we can derive critical insights for designing future, more potent, and selective compounds.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It offers a choice of synthetic strategies, detailed experimental procedures, and thorough characterization data to ensure reliable and reproducible results.

Introduction

1-(3-Bromo-4-methoxy-benzyl)-piperidine is a substituted piperidine derivative with potential applications in the development of novel therapeutic agents. The piperidine moiety is a common scaffold in many biologically active compounds, and the substituted benzyl group allows for further functionalization and exploration of structure-activity relationships (SAR). This guide outlines two primary synthetic routes for the preparation of this target compound: reductive amination and direct N-alkylation.

Chemical Profile

| Compound Name | 1-(3-Bromo-4-methoxy-benzyl)-piperidine |

| CAS Number | 886-47-5[1][2] |

| Molecular Formula | C₁₃H₁₈BrNO |

| Molecular Weight | 284.19 g/mol |

| Boiling Point | 163-165 °C @ 4 Torr |

Synthetic Strategies